

Application Notes and Protocols for XY028-140 in Breast Cancer Cell Lines

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Compound of Interest

Compound Name: XY028-140

Cat. No.: B8176020

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Introduction

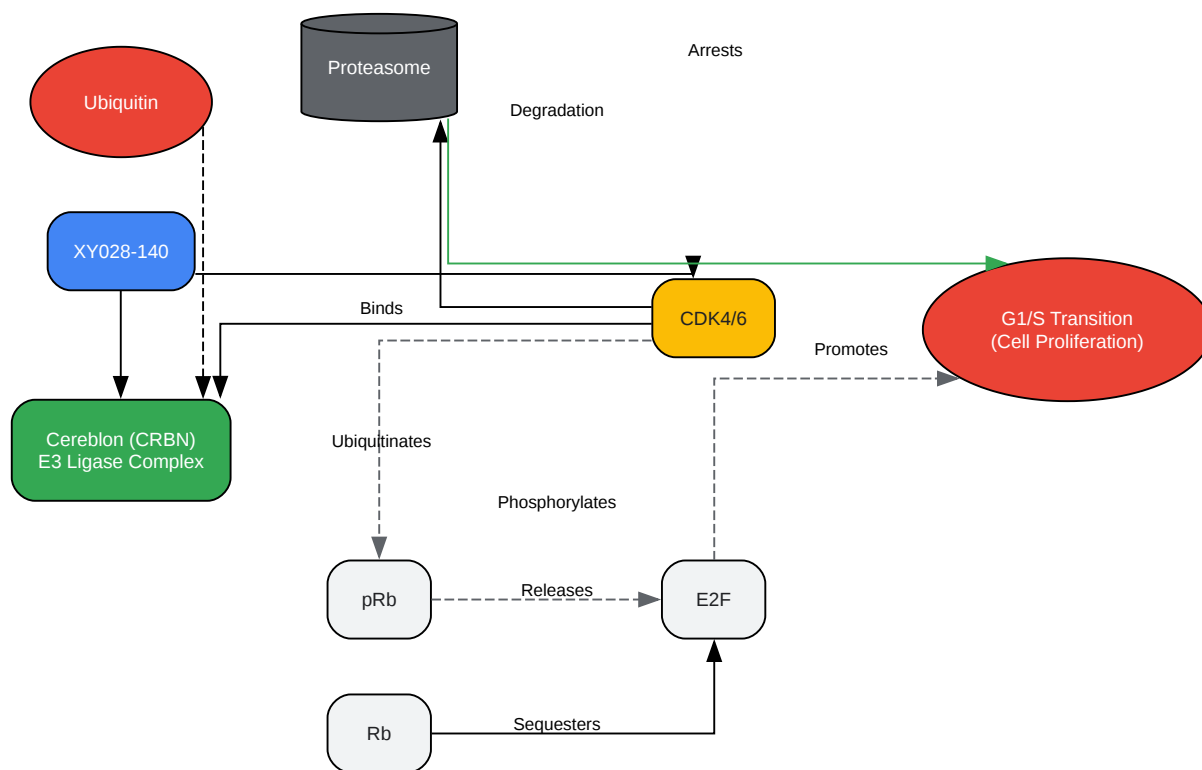
XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including breast cancer.[3] **XY028-140** functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a promising therapeutic strategy for hormone receptor-positive (HR+) and other CDK4/6-dependent breast cancers.

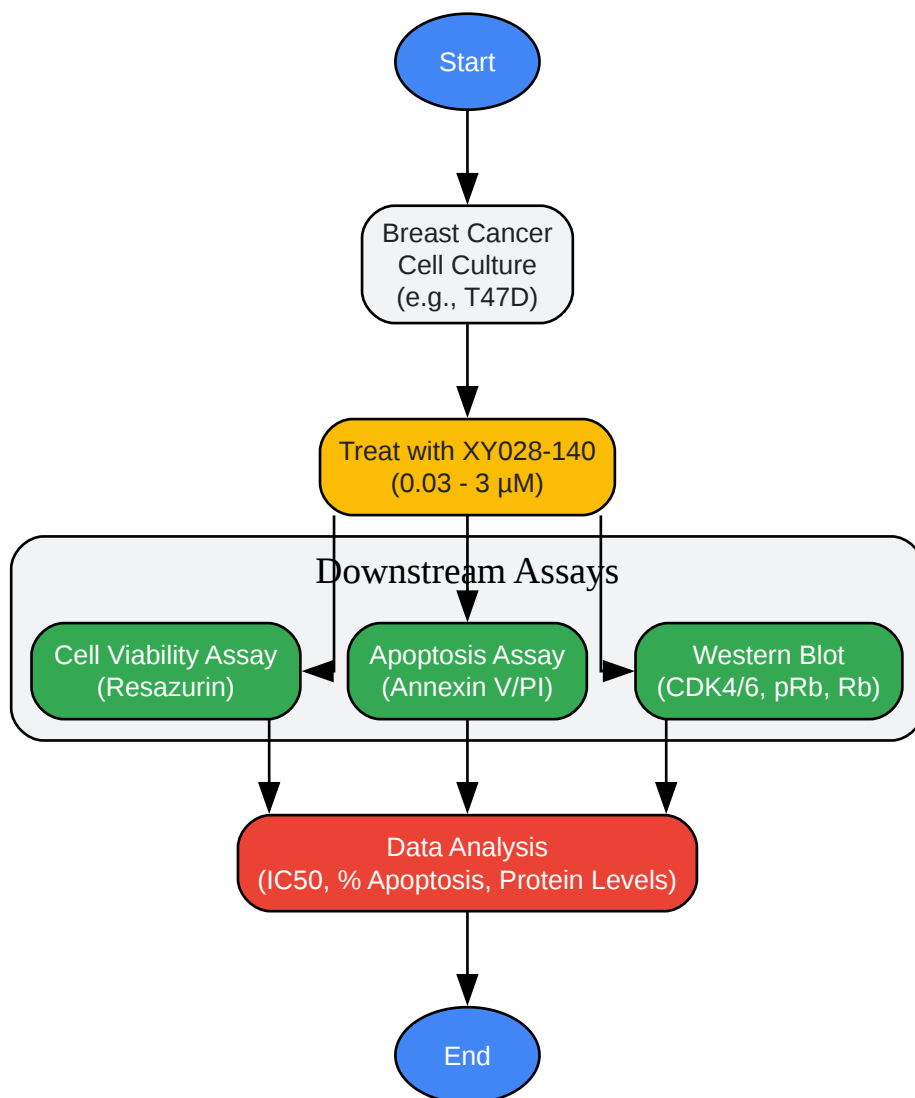
These application notes provide detailed experimental protocols for the evaluation of **XY028-140** in breast cancer cell lines, focusing on cell viability, apoptosis, and target protein degradation.

Mechanism of Action

XY028-140 is a bifunctional molecule consisting of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase CRBN.[1] This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the

expression of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][3]





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